molecular formula C27H43NO4 B1206901 3-Dehydrolithocholylglycine CAS No. 84573-10-4

3-Dehydrolithocholylglycine

货号: B1206901
CAS 编号: 84573-10-4
分子量: 445.6 g/mol
InChI 键: SFARYJOHXPGZSY-PKQKRZTHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Dehydrolithocholylglycine, also known as this compound, is a useful research compound. Its molecular formula is C27H43NO4 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Role in Metabolic Disease

Bile acids, including 3-Dehydrolithocholylglycine, play significant roles in lipid and glucose metabolism. They function as signaling molecules that can influence metabolic pathways and energy expenditure. Research has indicated that specific bile acids are associated with metabolic diseases such as type 2 diabetes mellitus (T2DM). For instance, a study demonstrated that certain bile acids correlate with T2DM, highlighting the potential of bile acid derivatives like this compound in understanding and potentially treating metabolic disorders .

Case Study: Bile Acids and Type 2 Diabetes

  • Objective : To investigate circulating levels of bile acids in T2DM patients.
  • Method : A clinical case-control study comparing age- and gender-matched T2DM patients with non-diabetics.
  • Findings : Several bile acids, including those derived from lithocholic acid, were found to be significantly altered in T2DM patients, suggesting a role for these compounds in disease pathology .

Drug Metabolism

This compound is implicated in the modulation of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are crucial for drug metabolism. Variations in the expression of these enzymes can significantly affect pharmacokinetics and drug efficacy.

Case Study: CYP3A Expression in Liver Diseases

  • Objective : To assess how liver diseases affect CYP3A expression and activity.
  • Method : Analysis of liver samples from patients with nonalcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC).
  • Findings : The expression of CYP3A4 was found to be reduced in liver diseases, impacting the metabolism of drugs that are substrates for this enzyme. This indicates that bile acid derivatives like this compound could influence drug metabolism through their effects on CYP3A enzymes .

Microbiome Interactions

Emerging research suggests that bile acids, including this compound, may play a role in gut microbiota composition and function. The interaction between bile acids and gut microbiota is critical for maintaining gut health and influencing systemic metabolism.

Case Study: Bile Acids and Gut Microbiota

  • Objective : To evaluate changes in bile acid profiles following microbiota-targeted therapies.
  • Method : Patients with recurrent Clostridioides difficile infection (CDI) were treated with a microbiota restoration therapy.
  • Findings : Post-treatment analysis revealed alterations in fecal bile acid profiles, suggesting that interventions targeting gut microbiota can modify bile acid metabolism and potentially enhance therapeutic outcomes .

Summary of Applications

The applications of this compound span several critical areas of research:

Application AreaDescriptionKey Findings
Metabolic DiseaseInvestigates its role as a signaling molecule influencing lipid/glucose metabolismAltered levels associated with type 2 diabetes mellitus
Drug MetabolismModulates cytochrome P450 enzymes affecting drug pharmacokineticsReduced CYP3A4 expression linked to liver diseases
Microbiome InteractionsAffects gut microbiota composition influencing overall healthChanges in bile acid profiles observed post-microbiota therapy

属性

CAS 编号

84573-10-4

分子式

C27H43NO4

分子量

445.6 g/mol

IUPAC 名称

methyl 2-[[(4R)-4-[(5R,10S,13R,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

InChI

InChI=1S/C27H43NO4/c1-17(5-10-24(30)28-16-25(31)32-4)21-8-9-22-20-7-6-18-15-19(29)11-13-26(18,2)23(20)12-14-27(21,22)3/h17-18,20-23H,5-16H2,1-4H3,(H,28,30)/t17-,18-,20?,21-,22?,23?,26+,27-/m1/s1

InChI 键

SFARYJOHXPGZSY-PKQKRZTHSA-N

SMILES

CC(CCC(=O)NCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

手性 SMILES

C[C@H](CCC(=O)NCC(=O)OC)[C@H]1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CCC(=O)C4)C)C

规范 SMILES

CC(CCC(=O)NCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

同义词

3-dehydrolithocholylglycine

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。